molecular formula C17H13Cl2NO3 B5958457 2-{[(2,5-Dichlorophenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione

2-{[(2,5-Dichlorophenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione

Cat. No.: B5958457
M. Wt: 350.2 g/mol
InChI Key: MPPFWRUJQBKFKJ-UHFFFAOYSA-N
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Description

2-{[(2,5-Dichlorophenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexane-1,3-dione core substituted with a 2,5-dichlorophenyl group and a furan-2-yl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-Dichlorophenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione typically involves the following steps:

    Formation of the Cyclohexane-1,3-dione Core: The cyclohexane-1,3-dione core can be synthesized through a Claisen condensation reaction involving esters and ketones under basic conditions.

    Introduction of the 2,5-Dichlorophenyl Group: The 2,5-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring.

    Attachment of the Furan-2-yl Group: The furan-2-yl group can be attached through a Friedel-Crafts acylation reaction, where the furan ring acts as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the cyclohexane-1,3-dione core, converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxylated cyclohexane derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-{[(2,5-Dichlorophenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(2,5-Dichlorophenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: Similar structure but with a thiazolidine-2,4-dione core.

    2-{[(3,5-Dichlorophenyl)amino]methylidene}cyclohexane-1,3-dione: Similar structure but with different positions of chlorine atoms on the phenyl ring.

Uniqueness

2-{[(2,5-Dichlorophenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)iminomethyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3/c18-11-3-4-13(19)14(8-11)20-9-12-15(21)6-10(7-16(12)22)17-2-1-5-23-17/h1-5,8-10,21H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPFWRUJQBKFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(=C1O)C=NC2=C(C=CC(=C2)Cl)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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